molecular formula C28H38N2O4 B1206148 Desmethylemetine

Desmethylemetine

Cat. No. B1206148
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethylemetine is an alkaloid.
Desmethylemetine is a natural product found in Carapichea ipecacuanha, Alangium longiflorum, and other organisms with data available.

Scientific Research Applications

  • Environmental Estrogens and Endocrine Disruption : A study by McLachlan (2016) discusses the impact of environmental estrogens and endocrine-disrupting chemicals, which could be relevant in understanding the broader context of Desmethylemetine's effects.

  • Epigenetic Mechanisms : Research by Bromer et al. (2009) highlights the role of epigenetic mechanisms in the effects of diethylstilbestrol (DES), a compound related to Desmethylemetine, on the HOXA10 gene, suggesting a possible avenue for Desmethylemetine's action.

  • Effects on Human Spermatozoa : A study by Zou et al. (2017) examined the effects of diethylstilbestrol on human spermatozoa, indicating potential reproductive implications for Desmethylemetine.

  • Historical Perspective on DES : The work of Newbold (2010) provides historical insights into the use and impact of DES, which may be relevant for understanding Desmethylemetine.

  • Molecular Mechanisms of DES : Block et al. (2000) studied the molecular mechanisms of DES, particularly its impact on Hox gene expression, which could be relevant for understanding Desmethylemetine's mechanisms of action (Block et al., 2000).

  • Laminin-511 and -521 in Cell Culturing : Okumura et al. (2015) investigated laminin isoforms for culturing human corneal endothelial cells, which may be applicable in research involving Desmethylemetine (Okumura et al., 2015).

  • Measurement Principles in Hypermedia Authoring : Mendes et al. (1999) explored measurement principles in hypermedia, which, while not directly related to Desmethylemetine, could provide insights into research methodologies that might be applicable (Mendes et al., 1999).

  • Applications in Biotechnology and Bioengineering : Mbous et al. (2017) discussed the use of deep eutectic solvents in biotechnology, which might have implications for Desmethylemetine's applications in these fields (Mbous et al., 2017).

  • Long-Term Cancer Risk : A study by Titus-Ernstoff et al. (2001) examined the long-term cancer risk in women exposed to DES, which might be relevant for understanding the long-term effects of Desmethylemetine.

  • Apoptotic Mechanisms in Neurodegeneration : Tatton Wg (1999) explored the role of deprenyl and its metabolite desmethyldeprenyl (DES) in reducing neuronal apoptosis, which could be relevant for Desmethylemetine's potential neuroprotective applications (Tatton Wg, 1999).

  • Diethylstilbestrol Residue in Human Urine : A study by Zhang et al. (2017) investigated the residue level of DES in human urine, which could have implications for Desmethylemetine residue studies.

properties

IUPAC Name

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862004
Record name 7',10,11-Trimethoxyemetan-6'-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylemetine

CAS RN

10159-64-5
Record name 1-[(3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl)methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10159-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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